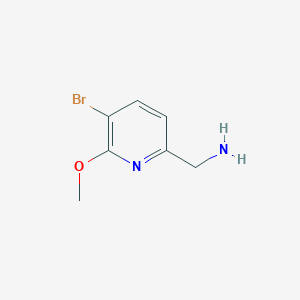

(5-Bromo-6-methoxypyridin-2-yl)methanamine

Description

(5-Bromo-6-methoxypyridin-2-yl)methanamine (CAS: Not explicitly provided; referred to as CID 130160802 in ) is a pyridine derivative with a bromo substituent at position 5, a methoxy group at position 6, and an aminomethyl group at position 2. Its molecular formula is C₇H₉BrN₂O, with a molecular weight of 217.07 g/mol. The compound’s SMILES string is COC₁=C(N=CC(=C₁)Br)CN, and its InChIKey is BPMZDHQFIWMNCG-UHFFFAOYSA-N . Predicted physicochemical properties include collision cross-sections (CCS) ranging from 137.5 to 142.8 Ų for various adducts . No direct literature or patent data are available for this compound, necessitating reliance on structural analogs for comparative analysis.

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

(5-bromo-6-methoxypyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H9BrN2O/c1-11-7-6(8)3-2-5(4-9)10-7/h2-3H,4,9H2,1H3 |

InChI Key |

DZSUUFSUSQHNPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=N1)CN)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 6-Methoxypyridin-2-yl)methanamine

The primary synthetic approach to (5-Bromo-6-methoxypyridin-2-yl)methanamine involves the selective bromination of the corresponding 6-methoxypyridin-2-yl)methanamine precursor. This reaction targets the 5-position on the pyridine ring, leveraging the directing effects of the methoxy and aminomethyl substituents to achieve regioselectivity.

- Brominating Agents: Molecular bromine (Br2) or bromine equivalents such as N-bromosuccinimide (NBS) are commonly employed.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve reactants and control reaction kinetics.

- Catalysts: Lewis acids or acidic conditions may be used to enhance electrophilic bromination.

- Temperature: Controlled low to moderate temperatures (0–25°C) help minimize polybromination and side reactions.

This method yields the target compound with high regioselectivity and moderate to good yields, typically in the range of 60–80% under optimized conditions.

Methoxylation and Aminomethylation

The methoxy group at the 6-position is introduced via nucleophilic substitution of a suitable leaving group (e.g., chloro or fluoro) on the pyridine ring with sodium methoxide or methanol under basic conditions. The aminomethyl group at the 2-position is typically installed by reductive amination or nucleophilic substitution using formaldehyde and ammonia or methylamine derivatives.

- Methoxylation Conditions: Sodium methoxide in THF or DMF at ambient temperature.

- Aminomethylation: Reaction of 2-halopyridine derivatives with formaldehyde and ammonia under controlled pH and temperature to form the methanamine substituent.

These steps are often performed sequentially or in a one-pot procedure to streamline synthesis.

Alternative Synthetic Strategy: Multi-step Regioselective Functionalization

A more elaborate synthetic route involves:

- Starting from methyl 2,6-difluoropyridine derivatives.

- Selective substitution of fluorine at the 6-position with methoxide ion to form 6-methoxypyridine intermediates.

- Subsequent nucleophilic substitution or reductive amination at the 2-position to introduce the methanamine group.

- Final bromination at the 5-position to yield the target compound.

This method achieves high regioselectivity (>97%) and overall yields around 67%, as demonstrated in recent literature.

Industrial Production Methods

Industrial synthesis scales up the laboratory methods with emphasis on:

- Continuous Flow Reactors: To improve reaction control, heat transfer, and scalability.

- Automated Systems: For precise reagent addition and monitoring.

- Purification: Recrystallization or chromatographic techniques to ensure high purity (>95%).

- Environmental Considerations: Optimization to reduce waste and use greener solvents.

These adaptations enhance yield, reproducibility, and cost-effectiveness for commercial production.

Chemical Reactions Analysis Relevant to Preparation

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Electrophilic Bromination | Br2 or NBS, DMF/THF, Lewis acid catalyst, 0–25°C | Selective bromination at 5-position of pyridine ring |

| Nucleophilic Substitution (Methoxylation) | Sodium methoxide, THF/DMF, ambient temperature | Replacement of halogen with methoxy group at 6-position |

| Reductive Amination (Aminomethylation) | Formaldehyde, ammonia or methylamine, reducing agent | Introduction of methanamine group at 2-position |

| Multi-step Regioselective Substitution | Sequential nucleophilic substitutions on difluoropyridine | High regioselectivity and yield for functionalized pyridine |

Data Table: Key Parameters in Preparation

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Br2, DMF, Lewis acid catalyst | 0–25 | 60–80 | Regioselective at 5-position |

| Methoxylation | Sodium methoxide, THF | 20–25 | 70–85 | Substitution at 6-position |

| Aminomethylation | Formaldehyde, NH3, reductant | 25–50 | 65–75 | Introduction of methanamine |

| Multi-step synthesis | Difluoropyridine, sodium methoxide, methylamine, Br2 | Variable | ~67 | High regioselectivity |

Research Findings and Notes

- The regioselectivity of bromination is influenced by the electron-donating methoxy group and the aminomethyl substituent, which direct electrophilic substitution to the 5-position.

- Methoxylation of halogenated pyridines is highly regioselective when performed under controlled conditions, with sodium methoxide as a reliable nucleophile.

- Aminomethylation via reductive amination is a versatile method to introduce the methanamine group, compatible with various pyridine derivatives.

- Multi-step synthetic routes starting from difluoropyridine derivatives provide an efficient and scalable approach with high regioselectivity and overall yield.

- Industrial methods emphasize continuous flow technology and automation to optimize production efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-methoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(5-Bromo-6-methoxypyridin-2-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (5-Bromo-6-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs, emphasizing substituent variations and their impact on properties:

Key Observations :

- Methoxy Group Impact : The methoxy group at C6 in the reference compound enhances steric bulk and polarity compared to analogs like (5-Bromopyridin-2-yl)methanamine .

- Chirality : Ethylamine derivatives like (R)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride introduce stereochemical complexity, which is critical in drug design .

Yield Considerations :

Physicochemical and Application Comparison

Biological Activity

(5-Bromo-6-methoxypyridin-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : C8H10BrN

- Molecular Weight : 200.08 g/mol

- IUPAC Name : (5-Bromo-6-methoxypyridin-2-yl)methanamine

- Canonical SMILES : BrC1=C(C=NC(=C1)OC)CN

The biological activity of (5-Bromo-6-methoxypyridin-2-yl)methanamine is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Topoisomerase Inhibition : Similar derivatives have shown inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells by inducing DNA damage .

- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity. For example, it has been noted for its role in inhibiting phosphodiesterase (PDE) enzymes which are important for cellular signaling .

- Receptor Binding : Its structural similarity to other biologically active molecules suggests that it may bind to various receptors, influencing cellular responses and signaling pathways.

Biological Activity

Research indicates that (5-Bromo-6-methoxypyridin-2-yl)methanamine exhibits several biological activities:

- Anticancer Properties : Studies have demonstrated the compound's cytotoxic effects on various cancer cell lines, likely due to its ability to induce apoptosis through topoisomerase inhibition .

- Antimicrobial Effects : Preliminary investigations suggest potential antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .

Comparative Analysis with Similar Compounds

The biological activity of (5-Bromo-6-methoxypyridin-2-yl)methanamine can be compared with other pyridine derivatives:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| (5-Bromo-6-methoxypyridin-2-yl)methanamine | Topoisomerase inhibition, enzyme modulation | Anticancer, antimicrobial |

| 5-Bromo-2-methylpyridin-3-amine | Enzyme inhibition | Antithrombotic, biofilm inhibition |

| 6-Methoxypyridin-2-amines | Neuroprotective effects | Potential treatment for neurodegenerative diseases |

Case Studies

Several case studies highlight the efficacy of (5-Bromo-6-methoxypyridin-2-yl)methanamine:

- Cytotoxicity Study : In a study evaluating the cytotoxic effects on human lymphoblastoma cells, the compound demonstrated significant toxicity at micromolar concentrations, correlating with its ability to inhibit topoisomerase I .

- Antimicrobial Testing : A series of antimicrobial assays revealed that derivatives of this compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.